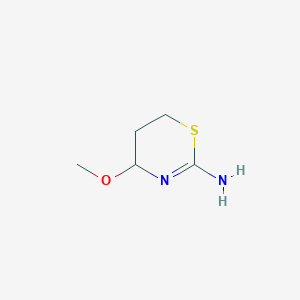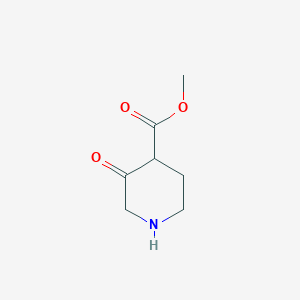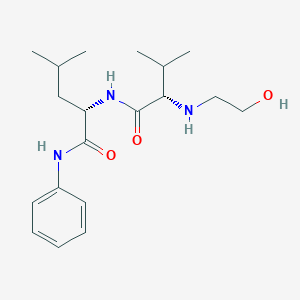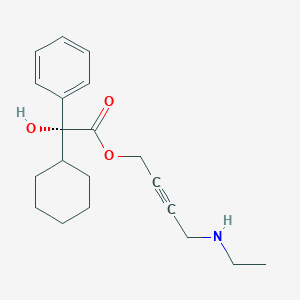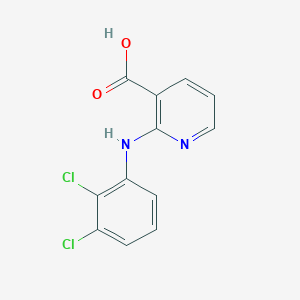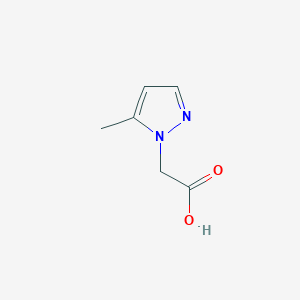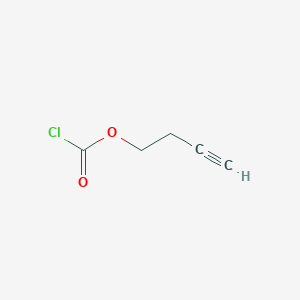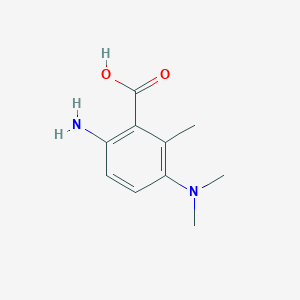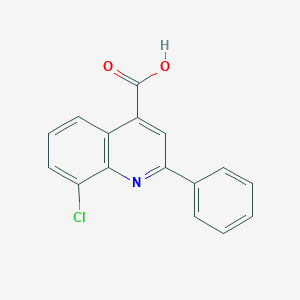![molecular formula C9H10ClN3O B065128 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine CAS No. 186519-95-9](/img/structure/B65128.png)
4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolo[3,2-d]pyrimidine derivatives has been demonstrated, typically starting from substituted uracils or through the treatment with specific reagents such as m-chloroperoxybenzoic acid under controlled conditions to yield the pyrrolopyrimidine core structure with high yields (Majumdar, Das, & Jana, 1998). Although direct synthesis details of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine are not provided, similar methodologies may apply, involving initial formation of the pyrrolopyrimidine core followed by substitution reactions to introduce the chloro and methoxyethyl groups.
Molecular Structure Analysis
Pyrrolopyrimidines, including those with chloro and methoxy substituents, typically exhibit planarity in the pyrimidine rings, although substituent atoms may show significant displacements. The electronic structure is often polarized, influencing the compound's reactivity and interactions. Hydrogen bonding can significantly impact the crystal structure, leading to the formation of sheets or other supramolecular assemblies (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine is a derivative of pyrimidine, a core structure pivotal in the synthesis of various pharmacologically active compounds. The pyrimidine scaffold is renowned for its broad synthetic applications in medicinal and pharmaceutical industries, largely due to its bioavailability and versatility in forming bioactive molecules. Recent research emphasizes the role of pyrimidine derivatives in the development of novel synthetic pathways, employing hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts to synthesize structurally complex pyrimidine scaffolds. These advancements underscore the compound's significance in enhancing synthetic efficiency and broadening the scope of medicinal chemistry research (Parmar, Vala, & Patel, 2023).
Optical Sensing and Biological Applications
Pyrimidine derivatives, including 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine, find extensive applications in the development of optical sensors due to their ability to form coordination and hydrogen bonds. These compounds are utilized as exquisite sensing materials, contributing significantly to biological and medicinal applications. The versatility of pyrimidine derivatives in sensing applications is highlighted by their capacity to function as recognition units in the synthesis of optical sensors, demonstrating the chemical's utility beyond traditional pharmacological contexts (Jindal & Kaur, 2021).
Anticancer Research
Pyrimidine-based compounds are foundational in DNA and RNA structures, leading to their exploration as anticancer agents. The structural versatility of pyrimidine allows for its incorporation into various therapeutic scaffolds, exhibiting diverse pharmacological activities. Research patents and literature indicate a significant focus on pyrimidine derivatives, including 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine, for their anticancer potential. These studies have demonstrated the ability of pyrimidine scaffolds to target different enzymes, receptors, and pathways, underscoring their potential in anticancer drug development (Kaur et al., 2014).
Enaminone Chemistry for Heterocyclic Synthesis
Enaminones, closely related to pyrimidine derivatives, serve as crucial intermediates for synthesizing various heterocyclic compounds, showcasing the importance of pyrimidine scaffolds in medicinal chemistry. The versatility of enaminones, derived from pyrimidine chemistry, in building heterocyclic structures such as pyridines, pyrimidines, and pyrroles emphasizes the role of 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine in advancing synthetic methodologies for developing new pharmacologically active compounds. This aspect highlights the compound's significance in facilitating the synthesis of biologically relevant molecules with potential therapeutic applications (Negri, Kascheres, & Kascheres, 2004).
Safety And Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
Direcciones Futuras
While specific future directions for 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine are not mentioned in the search results, research in the field of pyrimidines is ongoing. Pyrimidines have shown a range of pharmacological effects and are often used as intermediates in the synthesis of more complex molecules . This suggests that there may be potential for further exploration and development of pyrimidines, including 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine, in the future.
Propiedades
IUPAC Name |
4-chloro-7-(2-methoxyethyl)pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-14-5-4-13-3-2-7-8(10)11-6-12-9(7)13/h2-3,6H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTHDOGSBSFBIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1N=CN=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572426 |
Source


|
| Record name | 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine | |
CAS RN |
186519-95-9 |
Source


|
| Record name | 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)

